molecular formula C23H21F3N2O4S B4573189 2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4573189
M. Wt: 478.5 g/mol
InChI Key: MSGUPNXSTZEDIL-UHFFFAOYSA-N
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Description

2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H21F3N2O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11741282 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies

Research has focused on the synthesis and characterization of substituted acetamides, including studies on hydrogen bonding. These studies have utilized various spectroscopic techniques to elucidate the structure and bonding characteristics of such compounds, which are relevant for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Romero & Margarita, 2008).

Sulfonyl Derivatives and Their Applications

Investigations into sulfonyl derivatives of phenoxyacetamide have been conducted, detailing the synthesis and characterization of these compounds. Such research contributes to the broader understanding of sulfonyl derivatives' chemical properties and their potential uses in developing new materials and active pharmaceutical ingredients (Cremlyn & Pannell, 1978).

Nanofiltration Membranes Development

The synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes showcases the application of such chemical compounds in environmental engineering, particularly in water treatment technologies. These membranes demonstrate improved water flux and dye rejection capabilities, indicating the compound's potential in enhancing the performance of filtration systems (Liu et al., 2012).

Chemoselective Acetylation in Drug Synthesis

Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase has provided insights into synthesizing intermediates for antimalarial drugs. This research highlights the compound's role in facilitating selective chemical transformations, which is crucial for developing more efficient and selective synthetic routes in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Antimicrobial Compound Synthesis

The compound has also been investigated for its role in the synthesis of novel heterocyclic compounds with antimicrobial properties. Such studies are fundamental in the search for new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Darwish et al., 2014).

Properties

IUPAC Name

2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-15-6-8-18(9-7-15)28-33(30,31)20-10-11-21(16(2)12-20)32-14-22(29)27-19-5-3-4-17(13-19)23(24,25)26/h3-13,28H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUPNXSTZEDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.